molecular formula C19H24O3 B1683771 Testolactone CAS No. 968-93-4

Testolactone

Número de catálogo: B1683771
Número CAS: 968-93-4
Peso molecular: 300.4 g/mol
Clave InChI: BPEWUONYVDABNZ-DZBHQSCQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La testolactona es un esteroide sintético que está estructuralmente relacionado con la testosterona. Pertenece a la primera generación de inhibidores de la aromatasa y es conocida por su inhibición irreversible no selectiva de la enzima aromatasa. La testolactona fue uno de los primeros esteroides utilizados en el tratamiento clínico del cáncer de mama, principalmente debido a su capacidad para inhibir la síntesis de estrógenos . Estuvo en uso clínico desde 1970 hasta su retirada del mercado en 2008 .

Análisis De Reacciones Químicas

La testolactona experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: La testolactona puede oxidarse para formar varios derivados.

    Reducción: Las reacciones de reducción pueden modificar la estructura del anillo lactona.

    Sustitución: Las reacciones de sustitución pueden ocurrir en diferentes posiciones del núcleo esteroideo.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones incluyen derivados con grupos funcionales modificados, que pueden tener diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Medical Applications

1.1 Treatment of Breast Cancer

Testolactone was primarily prescribed for advanced-stage breast cancer, particularly in postmenopausal women. By blocking estrogen synthesis, it helps to prevent the growth of estrogen-dependent tumors. The typical dosage for this application was 250 mg taken four times daily or 100 mg administered intramuscularly three times weekly .

1.2 Management of Precocious Puberty

In pediatric cases, this compound has been used to delay the onset of precocious puberty by inhibiting estrogen production. This application is particularly significant in boys with familial male precocious puberty, where it has shown effectiveness in slowing pubertal progression without causing virilization .

1.3 Treatment of Gynecomastia

This compound has also been employed in treating gynecomastia, a condition characterized by enlarged breast tissue in males. Its mechanism of action helps reduce estrogen levels, thereby alleviating symptoms associated with this condition .

1.4 Fertility Treatments

While this compound has been investigated for its potential benefits in treating infertility, particularly in men with idiopathic oligozoospermia, studies have shown mixed results. A randomized controlled trial indicated that chronic administration did not significantly improve sperm output or fertility rates despite hormonal changes .

Pharmacological Insights

This compound's pharmacological profile reveals several important interactions and effects:

  • Aromatase Inhibition : As an aromatase inhibitor, this compound prevents the conversion of androgens to estrogens, which is crucial in both cancer treatment and managing hormonal disorders .
  • Hormonal Effects : Studies have shown that this compound can lead to increased levels of testosterone and androstenedione while decreasing sex hormone-binding globulin levels, which affects overall hormonal balance .

Breast Cancer Treatment

In clinical settings, patients treated with this compound for breast cancer exhibited varying responses based on tumor characteristics and patient health status. One study noted a significant reduction in tumor size among patients who adhered to the prescribed regimen over an extended period.

Precocious Puberty Management

A case study involving a 3-year-old boy with familial male precocious puberty demonstrated that administration of this compound led to a marked decrease in testosterone levels and slowed progression through puberty stages without adverse effects .

Infertility Research

A double-blind crossover trial involving 25 men with unexplained oligozoospermia found that while this compound altered certain hormonal parameters (increased free testosterone), it did not result in improved sperm quality or pregnancy outcomes over the study duration .

Comparative Data Table

ApplicationDosageObserved EffectsNotes
Breast Cancer250 mg 4x/day or 100 mg IMTumor size reduction; variable patient responsePrimarily used pre-2008; discontinued later
Precocious PubertyVariableSlowed pubertal progressionEffective without causing virilization
GynecomastiaVariableReduction in breast tissue sizeHormonal balance restoration
Infertility2 g/dayNo significant improvement in sperm outputMixed results; hormonal changes noted

Comparación Con Compuestos Similares

La testolactona se compara a menudo con otros inhibidores de la aromatasa, como:

  • Anastrozol
  • Letrozol
  • Exemestano

Si bien estos compuestos también inhiben la aromatasa, la testolactona es única debido a su inhibición irreversible no selectiva y su similitud estructural con la testosterona . A diferencia de otros inhibidores, la testolactona no tiene ningún efecto androgénico in vivo .

Conclusión

La testolactona ha desempeñado un papel importante en el tratamiento del cáncer de mama y otras afecciones dependientes de estrógenos. A pesar de su retirada del mercado, sigue siendo un compuesto importante en la investigación científica y el desarrollo farmacéutico.

Actividad Biológica

Testolactone, a synthetic steroid and aromatase inhibitor, has garnered attention due to its diverse biological activities, particularly in the context of hormone modulation and cancer treatment. This article explores the compound's mechanisms of action, clinical applications, and relevant research findings.

This compound is a derivative of testosterone and functions primarily as an aromatase inhibitor , which prevents the conversion of androgens to estrogens. This mechanism is crucial in conditions where estrogen levels need to be controlled, such as in certain types of breast cancer. The compound exhibits non-competitive and irreversible inhibition of aromatase, leading to a sustained reduction in estrone synthesis from adrenal androstenedione, especially significant in postmenopausal women .

Biological Activities

  • Aromatase Inhibition :
    • This compound effectively inhibits aromatase activity, which is vital for managing estrogen-dependent tumors. Clinical studies have shown that it can significantly lower estrogen levels in patients undergoing treatment for breast cancer .
  • Anticancer Properties :
    • Research indicates that this compound demonstrates antiproliferative effects on various cancer cell lines. For instance, it has been shown to inhibit the growth of HeLa cells with a GI50 value of 28.2 μM .
    • A notable case study reported significant tumor regression in a patient with aggressive fibromatosis following treatment with this compound, highlighting its potential efficacy in managing certain soft tissue tumors .
  • Hormonal Effects :
    • In pediatric cases, this compound has been used to manage precocious puberty by modulating androgen levels. A study involving boys treated with this compound showed increased testosterone and androstenedione levels, indicating its potent hormonal effects .

Case Study 1: Precocious Puberty

  • Background : Two boys with familial male precocious puberty were administered this compound.
  • Findings : Following a single oral dose, testosterone levels peaked significantly, demonstrating the compound's ability to influence hormonal levels rapidly .

Case Study 2: Aggressive Fibromatosis

  • Background : A 52-year-old woman with a painful neck tumor received daily doses of this compound (150-200 mg).
  • Outcome : Marked regression of the tumor was observed over two months, with continued improvement over 13 years .

Research Findings

StudyFocusKey Findings
Antiproliferative activityThis compound inhibited growth in HeLa cells (GI50 = 28.2 μM).
Aromatase inhibitionNon-competitive and irreversible inhibition leading to reduced estrogen synthesis.
Treatment in precocious pubertyNormalized growth rates and bone maturation in treated boys over six years.

Propiedades

IUPAC Name

(4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15+,16+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEWUONYVDABNZ-DZBHQSCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC(=O)O2)CCC4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC(=O)O2)CCC4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023644
Record name Testolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Testolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015031
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble (27.4 mg/L), SLIGHTLY SOL IN WATER & BENZYL ALCOHOL; SOL IN ALC & CHLOROFORM; INSOL IN ETHER & SOLVENT HEXANE, 2.30e-02 g/L
Record name Testolactone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00894
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TESTOLACTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3255
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Testolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015031
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Although the precise mechanism by which testolactone produces its clinical antineoplastic effects has not been established, its principal action is reported to be inhibition of steroid aromatase activity and consequent reduction in estrone synthesis from adrenal androstenedione, the major source of estrogen in postmenopausal women. Based on in vitro studies, the aromatase inhibition may be noncompetitive and irreversible. This phenomenon may account for the persistence of testolactone's effect on estrogen synthesis after drug withdrawal., The exact mechanism of the antineoplastic action of testolactone has not been determined; however, it has been suggested that the drug may reduce estrone synthesis from adrenal androstenedione via noncompetitive, irreversible inhibition of A-ring reductase (aromatase). Because estrogen acts as a growth factor for hormone-dependent breast cancer cells, reduction of serum and tumor concentrations of estrogen inhibits tumor growth and delays disease progression. In postmenopausal women, ovarian secretion of estrogen declines and conversion of adrenal androgens (mainly androstenedione and testosterone) to estrone and estradiol in peripheral tissues (adipose, muscle, and liver), catalyzed by the aromatase enzyme, is the principal source of estrogens. Inhibition of the aromatase enzyme by testolactone results in suppression of estrogen biosynthesis in all tissues, reducing serum concentrations of circulating estrogens, including estrone, estradiol, and estrone sulfate., Aminoglutethimide and testolactone may be considered the first generation aromatase inhibitors for the endocrine treatment of breast carcinoma. Initially, both of these agents were designed and used clinically based on different concepts of their mechanisms of action. Only later were they both demonstrated to inhibit aromatase. Curiously, testololactone was earlier and more widely used than aminoglutethimide in treating advanced breast carcinoma. The discovery of the peripheral aromatase inhibition as the proper mechanism of action was delayed for both the agents but was relatively more timely for aminoglutethimide. Paradoxically, the clinical use of testololactone has become already obsolete since its true mechanism of action was discovered.
Record name Testolactone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00894
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TESTOLACTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3255
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from acetone, WHITE TO OFF-WHITE CRYSTALLINE POWDER

CAS No.

968-93-4
Record name Testolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=968-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Testolactone [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Testolactone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00894
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name testolactone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23759
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Testolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Testolactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.304
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TESTOLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J9BLA949Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TESTOLACTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3255
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Testolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015031
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

218-219 °C, 218.5 °C
Record name Testolactone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00894
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TESTOLACTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3255
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Testolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015031
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Testolactone
Reactant of Route 2
Testolactone
Reactant of Route 3
Testolactone
Reactant of Route 4
Testolactone
Reactant of Route 5
Testolactone
Reactant of Route 6
Testolactone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.